2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that features an imidazole ring, a sulfanyl group, and a sulfamoylphenyl moiety
Mechanism of Action
Target of Action
It is known that compounds like this often target specific enzymes or receptors in the body, leading to a change in the physiological state of the cells .
Mode of Action
It is part of the covalent inhibitors library, which suggests that it may work by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Biochemical Pathways
Covalent inhibitors like this compound are known to effectively shut down key molecular pathways, reducing the potential for resistance development .
Pharmacokinetics
Covalent inhibitors generally have significant advantages in pharmacology due to their ability to form a permanent bond with target enzymes or receptors, ensuring a long-lasting therapeutic effect .
Result of Action
The formation of a covalent bond with the target enzyme or receptor typically results in a potent inhibition of the target, leading to a change in the physiological state of the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that factors such as pH, temperature, and the presence of other molecules can affect the activity of covalent inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Attachment of the Sulfamoylphenyl Moiety: This step involves the reaction of the imidazole-sulfanyl intermediate with a sulfonamide derivative, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and sulfamoylphenyl derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-4-yl-acetic acid: Shares the imidazole ring but differs in the functional groups attached.
1-methyl-2-trichloroacetylimidazole: Contains a trichloroacetyl group instead of the sulfamoylphenyl moiety.
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of the imidazole ring, sulfanyl group, and sulfamoylphenyl moiety, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-16-7-6-14-12(16)20-8-11(17)15-9-2-4-10(5-3-9)21(13,18)19/h2-7H,8H2,1H3,(H,15,17)(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHALPXNPCZFQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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